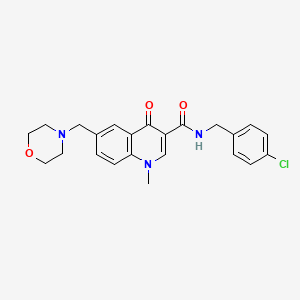
X9ARA56MXB
Overview
Description
Appendix IX Mix B is a hazardous chemical mixture containing dichloromethane, benzene, acetone, 2,3,4,6-tetrachlorophenol, 2,6-dichlorophenol, and diazinon . It is classified under OSHA Hazard Communication Standard (HCS) as a flammable liquid, skin/eye irritant, and carcinogen with reproductive toxicity . Key properties include:
| Property | Value |
|---|---|
| Physical state | Liquid |
| Hazards | Flammable, toxic, carcinogenic |
| Primary uses | Industrial applications (non-consumer) |
| Regulatory status | Restricted under SARA, TSCA, Prop 65 |
Preparation Methods
The synthesis of PHA-183792 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to enhance its antiviral activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PHA-183792 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy against different viral strains.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PHA-183792 with modified antiviral properties .
Scientific Research Applications
PHA-183792 has been extensively studied for its antiviral properties. It has shown efficacy against multiple herpesviruses, including cytomegalovirus, herpes simplex virus, and varicella-zoster virus. The compound has been evaluated for its potential use in treating infections in immunocompromised individuals, such as transplant recipients, cancer patients, and HIV-infected persons .
In addition to its antiviral applications, PHA-183792 has been explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the overall efficacy of treatment and reduce the likelihood of drug resistance .
Mechanism of Action
PHA-183792 exerts its effects by inhibiting the DNA-directed RNA polymerase I subunit RPA1. This inhibition disrupts the replication of viral DNA, preventing the virus from proliferating. The compound binds to a specific site on the viral DNA polymerase, blocking the association of deoxynucleoside triphosphates and stalling the enzyme in a catalytically incompetent conformation .
Comparison with Similar Compounds
However, based on its components and hazards, two functionally analogous compounds are chlorinated solvent mixtures and organophosphate-containing formulations.
Dichloromethane-Based Mixtures
- Similarities: Dichloromethane (a key component of Appendix IX Mix B) is widely used in industrial degreasers and paint strippers. Both exhibit flammability, acute toxicity (oral LD50: 1,600–2,000 mg/kg), and carcinogenicity .
- Differences: Pure dichloromethane lacks the reproductive toxicity associated with Appendix IX Mix B’s additional components (e.g., benzene, diazinon) . Appendix IX Mix B has stricter disposal protocols due to its multi-component hazards.
Diazinon-Containing Pesticides
- Similarities: Diazinon (an organophosphate in Appendix IX Mix B) is used in pesticides and shares acute toxicity (LC50 inhalation: 1.2 mg/L in rats) . Both require EPA-regulated disposal to prevent environmental contamination.
- Differences: Diazinon in pesticides is typically formulated for agricultural use, whereas Appendix IX Mix B is restricted to industrial settings.
Research Findings and Data Gaps
- Toxicity Profile: Appendix IX Mix B’s multi-hazard profile (flammability, carcinogenicity, reproductive toxicity) exceeds that of its individual components .
- Regulatory Challenges : Compliance with Proposition 65 (California) and TSCA is more stringent due to its complex composition .
- Data Limitations: No ecological or long-term stability data are provided in the evidence, limiting comparative analysis .
Properties
Molecular Formula |
C23H24ClN3O3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholin-4-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-26-15-20(23(29)25-13-16-2-5-18(24)6-3-16)22(28)19-12-17(4-7-21(19)26)14-27-8-10-30-11-9-27/h2-7,12,15H,8-11,13-14H2,1H3,(H,25,29) |
InChI Key |
SXLQSQMKOYVAAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl |
Synonyms |
PNU 183792 PNU-183792 PNU183792 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















